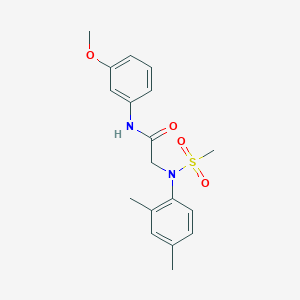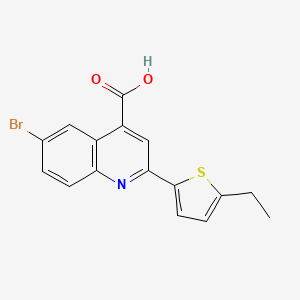
2-(anilinomethylene)-5,5-dimethyl-1,3-cyclohexanedione
Vue d'ensemble
Description
2-(anilinomethylene)-5,5-dimethyl-1,3-cyclohexanedione, commonly known as ADMCHD, is a chemical compound that has gained significant attention in scientific research due to its unique properties. ADMCHD is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 225-228°C. This compound has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Applications De Recherche Scientifique
Improved Synthesis Methods
- Li, Y. W. Li, Y. Song, and G. Chen (2012) discussed an improved synthesis of 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives using urea under ultrasound. This method offered advantages like environmental friendliness, high yields, and simple work-up procedures (Ji-tai Li et al., 2012).
Green Chemistry Approaches
- R. Pal (2020) highlighted the synthesis of similar derivatives using tamarind water, emphasizing the environmental benefits and high yields (R. Pal, 2020).
Applications in Chemical Reactions
- The study by Tongshou Jin et al. (2006) revealed the production of various compounds through the reaction of aromatic aldehyde and dimedone under solvent-free conditions, emphasizing good yield and environmental friendliness (Tongshou Jin et al., 2006).
Characterization and Biological Activity
- V. Jeyachandran (2021) synthesized precursors related to dimedone, exploring their potential in biological activities (V. Jeyachandran, 2021).
Crystal Structure Analysis
- The crystal structure of dimedone was analyzed by M. Bolte and M. Scholtyssik (1997), providing insights into its molecular geometry and crystal packing (M. Bolte & M. Scholtyssik, 1997).
Novel Reaction Outcomes
- Доценко et al. (2013) explored the interaction of dimedone with other compounds, leading to the formation of novel pyrimidine-5-carboxamide derivatives (В. В. Доценко et al., 2013).
Synthesis of Other Derivatives
- Jingjing Xia and Ke-hua Zhang (2012) synthesized Acridinediones and Polyhydroquinoline derivatives using dimedone, highlighting the environmentally friendly nature of the procedure (Jingjing Xia & Ke-hua Zhang, 2012).
Photoreactions and Radiation Protection
- H. Nozaki et al. (1967) studied the photochemical rearrangement of dimedone, contributing to the understanding of its photochemistry (H. Nozaki et al., 1967).
- R. Pittillo and M. Lucas (1968) found that dimedone protected Escherichia coli against radiation damage, suggesting its potential in radiation protection (R. Pittillo & M. Lucas, 1968).
Propriétés
IUPAC Name |
3-hydroxy-5,5-dimethyl-2-(phenyliminomethyl)cyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-15(2)8-13(17)12(14(18)9-15)10-16-11-6-4-3-5-7-11/h3-7,10,17H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUDXQKBKKYVSNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NC2=CC=CC=C2)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(2-fluorophenyl)-4-[1-(4-isopropoxybenzoyl)-3-piperidinyl]piperazine](/img/structure/B5965744.png)
![3-methyl-4-(4-propoxyphenyl)-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5965752.png)
![N-{[1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl]methyl}-4-methoxybenzenesulfonamide](/img/structure/B5965757.png)
![N-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5965765.png)

![N-[3-(aminocarbonyl)-4-(4-isobutylphenyl)-5-methyl-2-thienyl]-2,5-dimethyl-3-furamide](/img/structure/B5965776.png)
![2-{1-(4-methoxy-2,3-dimethylbenzyl)-4-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B5965784.png)
![2,6-dimethyl-4-{[4-(1-piperidinylsulfonyl)-2-thienyl]carbonyl}morpholine](/img/structure/B5965788.png)
![2-[1-(2-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[2-(3-pyridinyl)ethyl]acetamide](/img/structure/B5965793.png)
![N-(1-{1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenoxypropanamide](/img/structure/B5965809.png)
![5,6',7'-tris(dimethylamino)-1',3'-diphenyl-1'H,3'H,4H-spiro[naphthalene-1,2'-phenalen]-4-one](/img/structure/B5965814.png)


![3-(1-{[1-(2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-piperidinyl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B5965839.png)